5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates . The synthesis of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates has been achieved using (1H-pyrrol-1-yl)allene .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, thiophene derivatives can undergo a variety of reactions, including 1,3-dipolar cycloaddition .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory and Analgesic Activities
Compounds containing indole nucleus have shown anti-inflammatory and analgesic activities . For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This could be potentially useful in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Both indole and thiophene derivatives have been reported to possess antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents.
Urease Inhibition
Thiophene derivatives have shown urease inhibition activity . For example, compound N-((5’-methyl-[2,2’-bithiophen]-5-yl)sulfonyl)acetamide showed excellent urease inhibition activity .
CYP11B2 Inhibition
The compound has been reported to inhibit aldosterone synthase (CYP11B2), a promising novel mechanism to lower arterial blood pressure . This suggests potential applications in the treatment of hypertension.
Mechanism of Action
Target of Action
The compound contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors . .
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities .
properties
IUPAC Name |
5-chloro-2-methyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S2/c1-12-2-3-14(17)8-16(12)23(20,21)18-15-4-6-19(10-15)9-13-5-7-22-11-13/h2-3,5,7-8,11,15,18H,4,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCCLJHGENXIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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